2-Ethyl-4-methylcyclohexan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

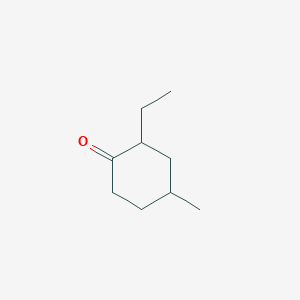

2-Ethyl-4-methylcyclohexan-1-one is an organic compound with the molecular formula C9H16O It is a cyclohexanone derivative, characterized by the presence of an ethyl group at the second position and a methyl group at the fourth position on the cyclohexane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone. For instance, cyclohexanone can be reacted with ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide to introduce the ethyl and methyl groups at the desired positions on the cyclohexane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of corresponding unsaturated precursors or the use of organometallic reagents to achieve the desired substitution pattern on the cyclohexane ring. The specific conditions, such as temperature, pressure, and choice of catalyst, can vary depending on the scale and desired purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethyl-4-methylcyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted cyclohexanones depending on the nucleophile used

Applications De Recherche Scientifique

2-Ethyl-4-methylcyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme-catalyzed transformations and metabolic pathways.

Medicine: It may serve as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.

Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mécanisme D'action

The mechanism by which 2-Ethyl-4-methylcyclohexan-1-one exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the compound’s carbonyl group is targeted by oxidizing agents, leading to the formation of carboxylic acids or ketones. In reduction reactions, the carbonyl group is reduced to an alcohol by reducing agents. The molecular targets and pathways involved in these reactions are primarily the functional groups present on the cyclohexane ring.

Comparaison Avec Des Composés Similaires

2-Ethyl-4-methylcyclohexan-1-one can be compared with other cyclohexanone derivatives, such as:

2-Methylcyclohexanone: Similar in structure but lacks the ethyl group at the second position.

4-Methylcyclohexanone: Similar in structure but lacks the ethyl group at the second position.

2-Ethylcyclohexanone: Similar in structure but lacks the methyl group at the fourth position.

The uniqueness of this compound lies in the presence of both ethyl and methyl groups on the cyclohexane ring, which can influence its chemical reactivity and physical properties.

Activité Biologique

2-Ethyl-4-methylcyclohexan-1-one (C9H16O) is a cyclic ketone that has gained attention due to its potential biological activities. This compound is characterized by its unique structure, which includes an ethyl and a methyl group attached to a cyclohexanone ring. Understanding its biological activity is crucial for its application in various fields, including pharmacology and environmental science.

Structure and Composition

- Molecular Formula : C9H16O

- Molecular Weight : 140.23 g/mol

- CAS Number : 21759780

The compound's structure allows for various interactions with biological systems, influencing its activity.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 174 °C |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of the bacterial cell membrane, leading to cell lysis and death.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on human cell lines. Results indicate that at higher concentrations, this compound can induce apoptosis in cancerous cells, suggesting potential as an anticancer agent. However, further studies are required to determine the specific pathways involved.

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial effects of this compound.

- Method : Disk diffusion method against several bacterial strains.

- Results : Significant inhibition zones were observed for both S. aureus and E. coli at concentrations of 100 µg/mL.

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Method : MTT assay conducted over 24, 48, and 72 hours.

- Results : IC50 values were determined to be approximately 50 µM after 48 hours of exposure, indicating moderate cytotoxicity.

The biological activity of this compound is thought to involve several biochemical pathways:

- Membrane Disruption : The compound interacts with lipid bilayers, altering membrane permeability.

- Reactive Oxygen Species (ROS) Production : It may induce oxidative stress in cells, contributing to its cytotoxic effects.

- Apoptotic Pathways Activation : Evidence suggests involvement of caspase pathways in inducing programmed cell death in treated cancer cells.

Research Findings Summary

A comprehensive review of literature reveals that while the biological activities of this compound are promising, further research is essential to fully understand its mechanisms and potential applications.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-ethyl-4-methylcyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-8-6-7(2)4-5-9(8)10/h7-8H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDKNBCKXFZIQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CCC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.